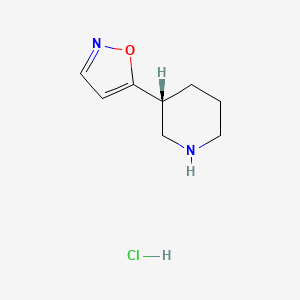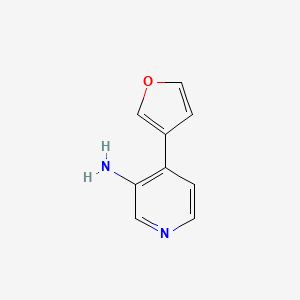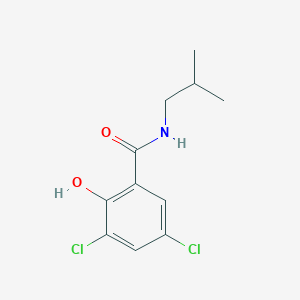
3,5-Dichloro-2-hydroxy-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicloro-2-hidroxi-N-isobutilbenzamida es un compuesto químico con la fórmula molecular C₁₁H₁₃Cl₂NO₂ y un peso molecular de 262.13 g/mol . Este compuesto se utiliza principalmente para fines de investigación y tiene diversas aplicaciones en estudios científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,5-Dicloro-2-hidroxi-N-isobutilbenzamida normalmente implica la condensación de ácido 3,5-dicloro-2-hidroxibenzoico con isобутиламин. La reacción se lleva a cabo en condiciones controladas, a menudo utilizando un agente deshidratante para facilitar la formación del enlace amida .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 3,5-Dicloro-2-hidroxi-N-isobutilbenzamida no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando reacciones de condensación similares. El proceso puede incluir pasos de purificación como la recristalización o la cromatografía para garantizar una alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,5-Dicloro-2-hidroxi-N-isobutilbenzamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo puede oxidarse para formar quinonas correspondientes.
Reducción: El compuesto puede reducirse para formar aminas o alcoholes.
Sustitución: Los átomos de cloro pueden sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio (NaOCH₃) o el etóxido de sodio (NaOEt).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones en Investigación Científica
3,5-Dicloro-2-hidroxi-N-isobutilbenzamida tiene varias aplicaciones en investigación científica, entre ellas:
Química: Utilizado como reactivo en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas e interacciones con diversas biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-hydroxy-N-isobutylbenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de 3,5-Dicloro-2-hidroxi-N-isobutilbenzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- 3,5-Dicloro-2-hidroxibenzamida
- Ácido 3,5-dicloro-2-hidroxibenzoico
- 3,5-Dicloro-2-hidroxi-N-metilbenzamida
Unicidad
3,5-Dicloro-2-hidroxi-N-isobutilbenzamida es único debido a su patrón de sustitución específico y grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo isobutilo lo diferencia de otros compuestos similares, lo que puede conducir a interacciones y aplicaciones únicas .
Propiedades
Fórmula molecular |
C11H13Cl2NO2 |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
3,5-dichloro-2-hydroxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6(2)5-14-11(16)8-3-7(12)4-9(13)10(8)15/h3-4,6,15H,5H2,1-2H3,(H,14,16) |
Clave InChI |
VCGAEQDQKYCAKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


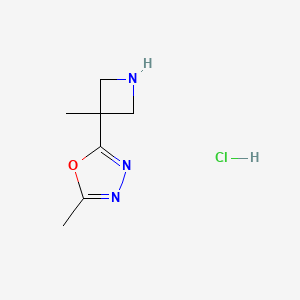
![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)

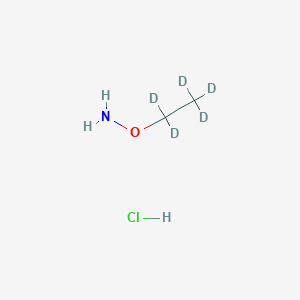


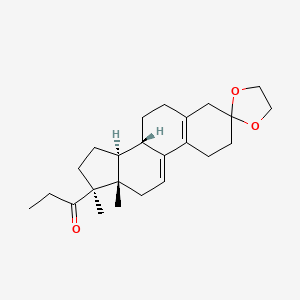
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
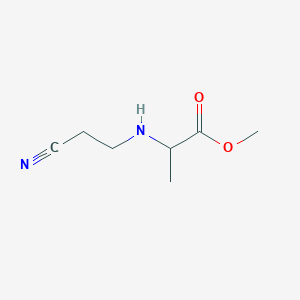
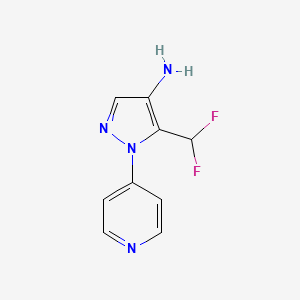
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)
